molecular formula C30H24N2O2 B11572148 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine

9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine

Cat. No.: B11572148
M. Wt: 444.5 g/mol
InChI Key: KNHSSXPKCUMSJO-UHFFFAOYSA-N
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Description

The compound 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine is a complex organic molecule that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a unique structure that combines a carbazole core with a chromene moiety and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: The chromene moiety can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxy-substituted benzene derivative.

    Coupling with Carbazole: The final step involves coupling the chromene-methoxyphenyl intermediate with a carbazole derivative through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Organic Electronics: Carbazole derivatives are known for their excellent electronic properties, making this compound suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The chromene and carbazole moieties can contribute to the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-N-[(4E)-2-(4-hydroxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine
  • 9-ethyl-N-[(4E)-2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine
  • 9-ethyl-N-[(4E)-2-(4-methylphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine

Uniqueness

The presence of the methoxy group in 9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C30H24N2O2/c1-3-32-27-10-6-4-8-23(27)25-18-21(14-17-28(25)32)31-26-19-30(20-12-15-22(33-2)16-13-20)34-29-11-7-5-9-24(26)29/h4-19H,3H2,1-2H3

InChI Key

KNHSSXPKCUMSJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=C3C=C(OC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C61

Origin of Product

United States

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